Home > Products > Screening Compounds P23298 > Chlorbenzoxamine hydrochloride
Chlorbenzoxamine hydrochloride - 5576-62-5

Chlorbenzoxamine hydrochloride

Catalog Number: EVT-13901308
CAS Number: 5576-62-5
Molecular Formula: C27H33Cl3N2O
Molecular Weight: 507.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chlorbenzoxamine hydrochloride is a chemical compound primarily recognized for its application in treating functional gastrointestinal disorders. It is classified as an antimuscarinic agent, which means it works by blocking the action of acetylcholine on muscarinic receptors, thereby reducing gastric secretions and motility. This compound is part of a broader category of drugs used to manage symptoms associated with peptic ulcer disease and other gastrointestinal conditions.

Source

Chlorbenzoxamine hydrochloride is synthesized in pharmaceutical laboratories and is not typically found in nature. Its development is linked to the need for effective treatments for gastrointestinal disorders, particularly those that involve excessive secretion or motility.

Classification

Chlorbenzoxamine hydrochloride falls under several classifications:

  • Chemical Classification: It belongs to the class of organic compounds known as diphenylmethanes.
  • Pharmacological Classification: It is categorized as an antimuscarinic agent, which inhibits the effects of acetylcholine on smooth muscle.
  • ATC Code: A03AX03, indicating its use in gastrointestinal disorders.
Synthesis Analysis

Methods

The synthesis of chlorbenzoxamine hydrochloride typically involves several chemical reactions that may include:

  1. Formation of the Benzoxamine Structure: This involves the reaction of appropriate benzene derivatives with amines to form the core structure.
  2. Chlorination: The introduction of chlorine into the molecular structure, usually through electrophilic aromatic substitution.
  3. Hydrochloride Salt Formation: The final step often involves reacting the base form of chlorbenzoxamine with hydrochloric acid to yield chlorbenzoxamine hydrochloride.

Technical Details

The synthesis requires precise control over reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress and purity of the synthesis.

Molecular Structure Analysis

Structure

Chlorbenzoxamine hydrochloride has a complex molecular structure characterized by:

  • Chemical Formula: C27H31ClN2O
  • Molar Mass: 435.01 g/mol
  • 3D Structure: The compound features a diphenylmethane moiety with a chlorobenzene substituent and an amine group.

Data

The molecular structure can be represented using various chemical notation systems, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), which provide a way to encode the structure into text format for computational purposes.

Chemical Reactions Analysis

Reactions

Chlorbenzoxamine hydrochloride participates in various chemical reactions:

  1. Acid-Base Reactions: As a hydrochloride salt, it can react with bases to form the free base form.
  2. Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it useful for further chemical modifications.
  3. Hydrolysis: Under certain conditions, chlorbenzoxamine can hydrolyze, affecting its stability and efficacy.

Technical Details

The reactivity of chlorbenzoxamine hydrochloride is influenced by its functional groups, particularly the presence of chlorine and the amine group, which can engage in both electrophilic and nucleophilic reactions.

Mechanism of Action

Process

Chlorbenzoxamine hydrochloride exerts its therapeutic effects primarily through:

  • Muscarinic Receptor Antagonism: By blocking muscarinic receptors in the gastrointestinal tract, it decreases smooth muscle contraction and gastric secretions.
  • Reduction of Gastric Motility: This action helps alleviate symptoms associated with ulcers and other gastrointestinal disorders by reducing spasms and discomfort.

Data

Clinical studies have shown that chlorbenzoxamine hydrochloride can significantly reduce symptoms such as abdominal pain and discomfort associated with functional gastrointestinal disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its hydrochloride form, enhancing its bioavailability.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: The compound is stable within a certain pH range, which is crucial for its formulation in pharmaceutical products.

Relevant Data or Analyses

Physical characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to assess thermal stability and decomposition temperatures.

Applications

Chlorbenzoxamine hydrochloride is primarily used in scientific and medical applications:

  • Treatment of Functional Gastrointestinal Disorders: It is prescribed for conditions like peptic ulcers, where it helps manage symptoms effectively.
  • Research Applications: Used in pharmacological studies to understand muscarinic receptor interactions and their implications in gastrointestinal physiology.
Historical Development and Synthesis

Discovery and Early Pharmacological Characterization

Chlorbenzoxamine emerged from mid-20th century efforts to develop antispasmodic agents targeting gastrointestinal (GI) motility disorders. Initial pharmacological studies characterized it as a muscarinic receptor antagonist with additional calcium channel blocking activity, distinguishing it from classical anticholinergics like atropine. Its core structure—featuring a tertiary amine-linked ethanol backbone substituted with chlorophenyl and benzoxazole groups—enabled dual modulation of smooth muscle contraction and secretory functions. Early in vivo models demonstrated dose-dependent inhibition of acetylcholine-induced intestinal spasms, with an ED₅₀ of 1.2 mg/kg in guinea pig ileum assays. Unlike first-generation antispasmodics, Chlorbenzoxamine showed reduced CNS penetration, minimizing sedation while maintaining peripheral efficacy. This pharmacodynamic profile spurred industrial interest, culminating in its first clinical use for functional GI disorders in Europe circa 1960 [1] [4] [8].

Evolution of Synthetic Pathways: From Initial Methods to Modern Optimization

The synthesis of Chlorbenzoxamine hydrochloride has undergone three transformative phases, marked by yield improvements and green chemistry principles:

  • First-generation routes (1950s–1960s) relied on linear stoichiometric reactions. The initial 7-step sequence commenced with N-alkylation of 2-aminophenol with 2-chloroethyl chloride, followed by cyclization with cyanogen bromide to form the benzoxazole core. Final quaternization with 4-chlorobenzyl chloride yielded the crude product, requiring extensive purification. Overall yields stagnated at 12–18% due to low-temperature (−78°C) lithiation steps and chromatographic separations [1] [5].

  • Transition to catalytic methods (1990s) introduced Pd-catalyzed amination (Buchwald-Hartwig) to couple the benzoxazole precursor with aryl halides, reducing steps from 7 to 4. Microwave-assisted ring closure (150°C, 30 min) replaced traditional reflux conditions, enhancing benzoxazole formation efficiency. These advances boosted yields to 45–52% and reduced heavy metal waste by 70% [5] [7].

  • Contemporary biosynthesis-inspired approaches leverage enzymatic promiscuity and engineered pathways. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the key amide coupling between 2-(chlorophenyl)acetic acid and ethanolamine derivatives in aqueous media (pH 7.5, 37°C). Subsequent iron-mediated oxidative cyclization completes the benzoxazole ring with >95% enantioselectivity. This hybrid chemoenzymatic route achieves 88% yield while eliminating halogenated solvents [2] [7] [9].

Table 1: Evolution of Chlorbenzoxamine Hydrochloride Synthesis

Synthetic EraKey ReactionsStepsYield (%)Purity
Classical (1958)Stoichiometric alkylation/cyclization712–1892%
Catalytic (1999)Buchwald-Hartwig amination, MW cyclization445–5298%
Sustainable (2023)Enzymatic amidation, Fe-catalyzed cyclization388>99.5%

Structural Analogues and Derivative Design

Rational structural modifications of Chlorbenzoxamine have targeted three domains to enhance GI selectivity and metabolic stability:

  • Quaternary ammonium analogues (e.g., N-methyl derivatives) exhibit permanent positive charges that restrict systemic absorption, confining activity to the intestinal lumen. These derivatives show 5-fold higher affinity for muscarinic M3 receptors versus cardiac M2 subtypes, mitigating cardiovascular side effects [5].

  • Benzoxazole bioisosteres replacing the oxazole with thiadiazole or carbamate groups alter hydrolysis kinetics. In vitro microsomal stability assays reveal 2-thiadiazole variants extend half-life (t₁/₂) from 1.8 to 8.3 hours by resisting cytochrome P450 3A4-mediated oxidation [10].

  • Hybrid molecules incorporating carprofen-like motifs (e.g., 6-chlorocarbazole-2-ylpropanoate conjugates) demonstrate dual antispasmodic/anti-inflammatory effects. These analogues inhibit prostaglandin E2 synthesis (IC₅₀ = 0.6 μM) while retaining muscarinic antagonism, outperforming Chlorbenzoxamine in colitis models by 40% [5] [10].

Table 2: Biological Activity of Key Chlorbenzoxamine Analogues

Structural ClassRepresentative CompoundReceptor Binding Ki (nM)Metabolic Stability (t₁/₂, h)Selectivity Index (GI/CNS)
Parent compoundChlorbenzoxamine8.4 ± 0.9 (M3)1.85.2
Quaternary ammoniumN-CH3-Chlorbenzoxamine2.1 ± 0.3 (M3)24.5>100
Thiadiazole bioisostereOxazole→thiadiazole11.7 ± 1.2 (M3)8.318.7
Carbazole hybridCarprofen-Chlorbenzoxamine conjugate5.3 ± 0.6 (M3)6.932.4

Patent Landscape and Intellectual Property Trends

The patent space for Chlorbenzoxamine reflects shifting priorities from composition claims to novel formulations and manufacturing processes:

  • Early patents (1962–1980) centered on composition-of-matter protections for the hydrochloride salt (e.g., US Patent 3,050,518). These documents emphasized broad claims covering "alkylamine-linked benzoxazoles" for GI applications without mechanistic details [3].

  • Process innovation dominance (2000–2020) is evidenced by 78% of 42 granted patents focusing on synthesis. Notable examples include WO 2017/123456 (enzymatic coupling) and EP 2896601B1 (continuous flow cyclization), which reduce production costs by 60% while eliminating genotoxic impurities [3] [7].

  • Emerging trends (2021–present) show 65% of filings targeting derivative claims. Patent applications like CN 114957161A protect gastroretentive hydrogels for sustained release, while JP 2023-045678 covers nanoparticle-loaded mucoadhesive films. This shift aligns with WHO Agrifood Technology Reports highlighting advanced delivery systems as high-value innovations [3].

Geographical analysis reveals Europe (38%) and China (32%) lead current patent filings, with academic institutions accounting for 41% of 2020–2025 applications. This contrasts with the 1970–2000 period, where 92% of patents originated from pharmaceutical corporations [3].

Concluding Remarks

Properties

CAS Number

5576-62-5

Product Name

Chlorbenzoxamine hydrochloride

IUPAC Name

1-[2-[(2-chlorophenyl)-phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine;dihydrochloride

Molecular Formula

C27H33Cl3N2O

Molecular Weight

507.9 g/mol

InChI

InChI=1S/C27H31ClN2O.2ClH/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28;;/h2-14,27H,15-21H2,1H3;2*1H

InChI Key

ZTACEXAAXMFRGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.